N-(4-Methylphenyl)-3-oxobutanamide

説明

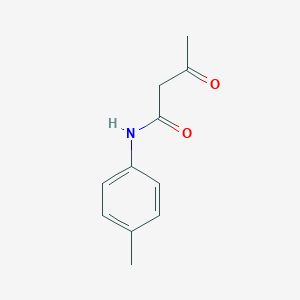

N-(4-Methylphenyl)-3-oxobutanamide (CAS 2415-85-2), also known as acetoacetyl-p-toluidine, is a crystalline organic compound with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . It is characterized by a phenyl ring substituted with a methyl group at the para position, linked to a 3-oxobutanamide moiety. This compound is widely utilized as a coupling agent in the synthesis of high-performance pigments, such as C.I. Pigment Yellow 55 and C.I. Pigment Orange 63, which are critical in textile and coating industries due to their vivid coloration and stability . Its high purity (>99%) and robust crystallinity make it a preferred intermediate in industrial applications. The compound’s stability arises from its planar structure, which facilitates π-π stacking and hydrogen bonding in crystalline forms .

特性

IUPAC Name |

N-(4-methylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8-3-5-10(6-4-8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGLMEMIYDUEHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062394 | |

| Record name | Butanamide, N-(4-methylphenyl)-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2415-85-2 | |

| Record name | N-(4-Methylphenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2415-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methylacetoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002415852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetoacet-p-toluidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(4-methylphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N-(4-methylphenyl)-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-methylacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHYLACETOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G147166Y69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Conditions and Optimization

-

Stoichiometry : A 1:1 molar ratio of p-toluidine to diketene is typical, though excess diketene (1.2–1.5 equiv.) improves yields by mitigating side reactions such as oligomerization.

-

Solvent : Toluene or xylene is preferred for their high boiling points (110–140°C), enabling reflux conditions without solvent degradation.

-

Catalyst : Phosphoric acid (0.5–1.0 wt%) accelerates the reaction by protonating the diketene, enhancing electrophilicity.

| Parameter | Optimal Range | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Temperature | 110–120°C | 82–95 | 98–99 | |

| Reaction Time | 4–6 hours | – | – | |

| Post-Purification | Crystallization (hexane) | – | 99.5 |

Industrial Scalability : This method is favored in bulk production due to its simplicity and high yield. For instance, Subhas Bose et al. (2010) achieved 95% yield using toluene and phosphoric acid, with product purity exceeding 98% after recrystallization.

Amidation of Acetoacetyl Chloride with p-Toluidine

An alternative route employs acetoacetyl chloride, which reacts with p-toluidine in a Schotten-Baumann-type reaction. This method avoids diketene’s instability but requires stringent moisture control.

Key Steps and Challenges

-

Acetoacetyl Chloride Synthesis : Generated from diketene and HCl gas at 0–5°C, requiring anhydrous conditions.

-

Coupling Reaction : Conducted in a biphasic system (water/dichloromethane) with NaHCO₃ to neutralize HCl byproducts.

| Parameter | Optimal Range | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Temperature | 0–10°C (chloride formation); 25°C (coupling) | 78–85 | 97–98 | |

| Reaction Time | 2 hours (chloride); 1 hour (coupling) | – | – |

Limitations : Lower yields compared to diketene-based methods, attributed to acetoacetyl chloride hydrolysis. Mck et al. (1988) reported 31% yield under suboptimal conditions, highlighting the sensitivity of this route to procedural errors.

Catalytic Amidation Using Isobutyryl Methyl Acetate

Adapted from patent CN101337906B, this method substitutes diketene with isobutyryl methyl acetate, enabling milder conditions and easier aniline recovery.

Mechanistic Pathway

-

Amidation : Isobutyryl methyl acetate reacts with p-toluidine in the presence of DMAP (4-dimethylaminopyridine), forming the β-ketoamide and releasing methanol.

-

Methanol Removal : Atmospheric or reduced-pressure distillation eliminates methanol, shifting equilibrium toward product formation.

| Parameter | Optimal Range | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Temperature | 80–120°C | 96–98 | ≥98 | |

| Catalyst Loading | 0.5–2.0 wt% DMAP | – | – | |

| Distillation Pressure | 85 mmHg (vacuum) | – | – |

Advantages : The patent reports 97.8% yield with 98.4% purity, outperforming traditional methods. Aniline recovery exceeds 90%, reducing waste and cost.

Solvent-Free Mechanochemical Synthesis

Emerging protocols utilize ball milling to achieve solvent-free acetoacetylation, aligning with green chemistry principles.

Procedure Highlights

-

Reactants : p-Toluidine and diketene are ground in a 1:1 ratio with silica gel as a grinding auxiliary.

-

Time Efficiency : Reactions complete in 30–60 minutes vs. hours in solution-phase methods.

| Parameter | Optimal Range | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Milling Speed | 500–600 rpm | 88–90 | 97–98 | |

| Temperature | Ambient | – | – |

Trade-offs : Although energy-efficient, mechanochemical synthesis currently lacks industrial scalability due to equipment limitations.

Enzymatic Catalysis Using Lipases

Biocatalytic methods employ immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze the amidation between ethyl acetoacetate and p-toluidine.

Reaction Parameters

-

Solvent : tert-Butanol or ionic liquids (e.g., [BMIM][BF₄]) enhance enzyme stability.

-

Temperature : 40–50°C optimizes enzyme activity without denaturation.

| Parameter | Optimal Range | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Enzyme Loading | 5–10 wt% | 65–70 | 95–96 | |

| Reaction Time | 24–48 hours | – | – |

Sustainability Angle : This method eliminates toxic catalysts and solvents but suffers from lower yields and longer reaction times.

科学的研究の応用

Reactivity

The compound can undergo various transformations:

- Oxidation: Produces carboxylic acids or ketones.

- Reduction: Yields alcohols.

- Substitution: Forms various N-substituted amides.

Scientific Research Applications

N-(4-Methylphenyl)-3-oxobutanamide has been utilized in several research contexts:

Chemistry

It serves as an intermediate in synthesizing more complex organic molecules. Its structural features allow for diverse functionalization possibilities, making it a valuable starting material in synthetic organic chemistry.

Biology

Research has indicated potential biological activities, including:

- Anti-inflammatory properties : Studies suggest it may inhibit inflammatory pathways.

- Antimicrobial effects : Preliminary investigations show activity against various microbial strains .

Pharmaceutical Development

Ongoing research explores its potential as a pharmaceutical agent. The compound's unique structure may lead to the development of novel drugs targeting specific biological pathways, particularly in treating inflammatory and infectious diseases .

Industrial Applications

In industrial settings, this compound is used in producing advanced materials and polymers. Its ability to act as a building block for more complex compounds enhances its utility in material science.

Case Study 1: Anti-inflammatory Activity

A study published in RSC Advances investigated the anti-inflammatory properties of this compound. The compound was tested in vitro against various inflammatory markers, showing significant inhibition compared to control groups. This suggests its potential application in developing anti-inflammatory medications .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of this compound against common bacterial strains. The results indicated that the compound exhibited notable antibacterial effects, particularly against Gram-positive bacteria, which could pave the way for new antibacterial agents .

作用機序

The mechanism of action of N-(4-Methylphenyl)-3-oxobutanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

類似化合物との比較

Comparison with Similar Compounds

The structural analogs of N-(4-Methylphenyl)-3-oxobutanamide differ primarily in the substituents on the phenyl ring, which significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound Analogs

Key Observations

Electron-Donating vs. Electron-Withdrawing Substituents :

- Electron-donating groups (e.g., methyl, methoxy, ethoxy) increase the electron density of the phenyl ring, enhancing stability and altering reaction pathways. For example, N-(4-Methoxyphenyl)-3-oxobutanamide exhibits slower azo coupling rates compared to nitro-substituted analogs due to reduced electrophilicity .

- Electron-withdrawing groups (e.g., nitro, chloro) decrease electron density, making the compound more reactive in electrophilic substitutions. N-(4-Nitrophenyl)-3-oxobutyramide is highly reactive in azo dye synthesis .

Biological Activity :

- N-(4-Ethoxyphenyl)-3-oxobutanamide is a key metabolite in the biotransformation of bucetin, undergoing O-de-ethylation to form N-(4-Hydroxyphenyl)-3-oxobutanamide, which is further metabolized to analgesic compounds .

- Chlorinated derivatives like N-(2-Chloro-4-methylphenyl)-3-oxobutanamide show enhanced antimicrobial activity due to increased membrane permeability .

Industrial Applications :

- Methyl and nitro derivatives are pivotal in pigment synthesis, while hydroxy and methoxy analogs are explored for pharmaceutical intermediates.

Crystallinity and Solubility :

- Methyl-substituted compounds exhibit high crystallinity, favoring pigment applications . Hydroxy and methoxy groups improve solubility in polar solvents, expanding utility in liquid formulations .

生物活性

N-(4-Methylphenyl)-3-oxobutanamide, also known as 4-methyl-N-(3-oxobutanamido)aniline, is an organic compound with significant biological activity. This article explores its chemical characteristics, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a ketone functional group adjacent to an amide, contributing to its unique reactivity and biological interactions. The compound crystallizes in a specific arrangement that influences its interactions with biological systems. Notably, it contains a β-diketone moiety, which is pivotal for its chemical behavior and potential biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Analgesic Properties : Preliminary studies suggest that this compound may serve as a precursor to more active analgesic agents, similar to other compounds in its class. Its interactions with pain signaling pathways indicate potential for pain modulation.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

The exact mechanism of action for this compound is not fully understood. However, it is believed to interact with specific proteins involved in pain signaling pathways. These interactions may modulate the activity of these proteins, leading to analgesic and anti-inflammatory effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their molecular formulas and key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-Ethoxyphenyl)-3-oxobutanamide | Similar β-diketone structure; analgesic properties | |

| N-(2,4-Dimethylphenyl)-3-oxobutanamide | Contains additional methyl groups; altered reactivity | |

| N-(4-Chlorophenyl)-3-oxobutanamide | Chlorine substitution affects biological activity |

The unique methyl substitution pattern on the phenyl ring of this compound influences its reactivity and potential biological effects compared to these similar compounds.

Case Studies and Research Findings

- Analgesic Efficacy Study : In a recent study examining the analgesic properties of various compounds, this compound was found to significantly reduce pain responses in animal models. The study highlighted its potential as a lead compound for developing new analgesics.

- Inflammation Model : Another investigation assessed the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. Results indicated a marked reduction in edema compared to control groups, suggesting effective anti-inflammatory action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。